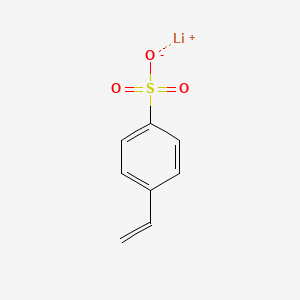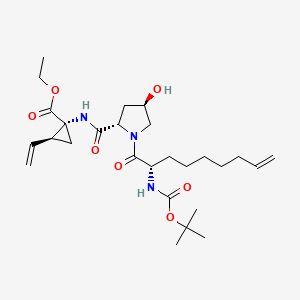
1-Chloro-2,5-difluoro-4-methylbenzene
概要
説明
1-Chloro-2,5-difluoro-4-methylbenzene is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzene, featuring a chlorine atom, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-difluorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The production process is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of one of the substituents on the benzene ring with another group. Common reagents for substitution reactions include halogens, nitro groups, and alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of hydrocarbons or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
1-Chloro-2,5-difluoro-4-methylbenzene is used in various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems and the development of new drugs and therapies.
Medicine: The compound is used in the synthesis of pharmaceuticals and as a precursor for the production of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
作用機序
1-Chloro-2,5-difluoro-4-methylbenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2,5-difluoro-4-methylbenzene and 1-iodo-2,5-difluoro-4-methylbenzene. its unique combination of chlorine and fluorine atoms gives it distinct chemical properties and reactivity compared to these compounds. The presence of the methyl group further enhances its stability and reactivity.
類似化合物との比較
1-Bromo-2,5-difluoro-4-methylbenzene
1-Iodo-2,5-difluoro-4-methylbenzene
1-Chloro-2,4-difluoro-5-methylbenzene
1-Chloro-2,5-difluoro-3-methylbenzene
特性
IUPAC Name |
1-chloro-2,5-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQFDUFBNLENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730976 | |
| Record name | 1-Chloro-2,5-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-04-6 | |
| Record name | 1-Chloro-2,5-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)






![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)
